molecular formula C14H10ClNO3 B12175004 2-Benzamido-3-chlorobenzoic acid

2-Benzamido-3-chlorobenzoic acid

Cat. No.: B12175004
M. Wt: 275.68 g/mol
InChI Key: VENYFXJQNUXUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-3-chlorobenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamido group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzamido-3-chlorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with benzamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-3-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Benzamido-3-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzamido-3-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzoic acid: Similar in structure but lacks the benzamido group.

    2-Chlorobenzoic acid: Another related compound with a chlorine atom on the benzene ring but without the benzamido group.

Uniqueness

2-Benzamido-3-chlorobenzoic acid is unique due to the presence of both the benzamido group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

2-benzamido-3-chlorobenzoic acid

InChI

InChI=1S/C14H10ClNO3/c15-11-8-4-7-10(14(18)19)12(11)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19)

InChI Key

VENYFXJQNUXUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.